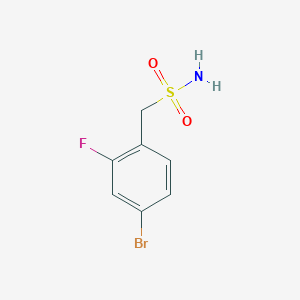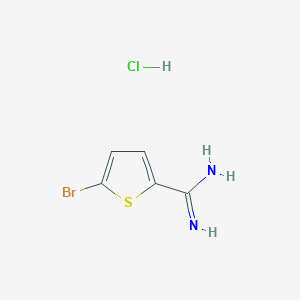![molecular formula C13H12N2O4 B2683030 Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide CAS No. 1449674-27-4](/img/structure/B2683030.png)
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide is an organic compound with the molecular formula C13H14N2O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydrazide group linked to a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-furanyl ethyl ketone and benzoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid hydrazide: A simpler derivative of benzoic acid with similar reactivity but lacking the furan ring.
Furanyl hydrazides: Compounds with a furan ring and hydrazide group, but different substituents on the benzoic acid moiety.
Uniqueness
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide is unique due to the presence of both the benzoic acid and furan moieties, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
2-[1-(furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c14-15-12(16)11(10-6-3-7-19-10)8-4-1-2-5-9(8)13(17)18/h1-7,11H,14H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJIJKGHTCJOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CO2)C(=O)NN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


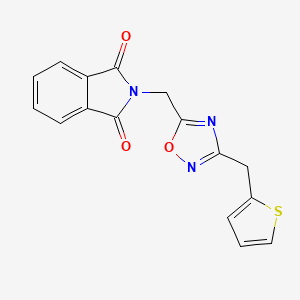

![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)
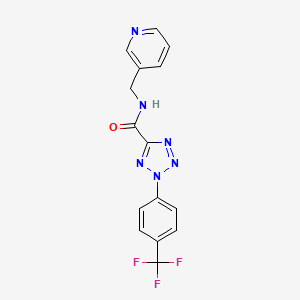
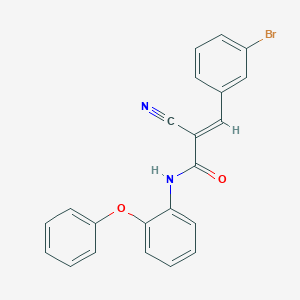
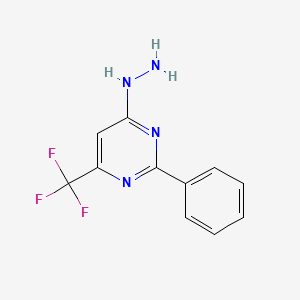
![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)
![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)
![2-Phenylfuro[2,3-h]chromen-4-one](/img/structure/B2682968.png)
